9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine
Brand Name: Vulcanchem
CAS No.: 91898-02-1
VCID: VC15916532
InChI: InChI=1S/C10H16N6O3/c1-15(2)10-12-6-7(13-9(11)14-8(6)18)16(10)5-19-4-3-17/h17H,3-5H2,1-2H3,(H3,11,13,14,18)
SMILES:
Molecular Formula: C10H16N6O3
Molecular Weight: 268.27 g/mol

9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine

CAS No.: 91898-02-1

Cat. No.: VC15916532

Molecular Formula: C10H16N6O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine - 91898-02-1

Specification

CAS No. 91898-02-1
Molecular Formula C10H16N6O3
Molecular Weight 268.27 g/mol
IUPAC Name 2-amino-8-(dimethylamino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one
Standard InChI InChI=1S/C10H16N6O3/c1-15(2)10-12-6-7(13-9(11)14-8(6)18)16(10)5-19-4-3-17/h17H,3-5H2,1-2H3,(H3,11,13,14,18)
Standard InChI Key ITUXUQYNYXPKBM-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC2=C(N1COCCO)N=C(NC2=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-amino-8-(dimethylamino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one, reflects its dual functionalization. The purine core undergoes substitution at two critical positions:

  • 8-position: A dimethylamino group (-N(CH₃)₂) enhances hydrophobicity and potential base-pairing versatility.

  • 9-position: A hydroxyethoxymethyl side chain (-CH₂OCH₂CH₂OH) mimics ribose moieties in natural nucleosides, facilitating interactions with viral or cellular polymerases .

The SMILES string CN(C)C1=NC2=C(N1COCCO)N=C(NC2=O)N and InChIKey ITUXUQYNYXPKBM-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Properties

Key computed properties include:

PropertyValueSource
Molecular Weight268.27 g/mol
XLogP3-1.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Surface Area125 Ų

The low XLogP3 value (-1.2) indicates high hydrophilicity, consistent with its polar hydroxyethoxy and dimethylamino groups .

Synthesis and Analog Development

Synthetic Pathways

While explicit protocols for 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine are scarce, analogous compounds suggest a multi-step approach:

  • Guanine Functionalization: Introduction of the dimethylamino group via nucleophilic substitution at the 8-position using dimethylamine under basic conditions .

  • Side Chain Addition: Coupling the 9-position with 2-hydroxyethoxymethyl chloride via alkylation, catalyzed by phase-transfer agents .

  • Purification: Chromatographic isolation using reverse-phase HPLC, as evidenced by similar purine derivatives .

Structural Analogues

Modifications to the core structure yield compounds with divergent biological activities:

CompoundModificationActivitySource
9-((2-Hydroxyethoxy)methyl)guanineNo 8-substitutionAntiviral (Herpes)
8-Chloro-9-(hydroxyethoxymethyl)8-Cl substitutionAntibacterial
8-Methylguanine derivative8-CH₃ substitutionLow cytotoxicity

The dimethylamino group in 9-((2-Hydroxyethoxy)methyl)-8-dimethylaminoguanine may reduce cellular toxicity compared to halogenated analogues while retaining target affinity .

Biological Activity and Mechanisms

Antibacterial Effects

Derivatives bearing 9-(hydroxyethoxymethyl) groups exhibit activity against Bacillus subtilis and Escherichia coli, with MIC values as low as 8 μg/mL . The dimethylamino group may enhance membrane permeability, though resistance via efflux pumps remains a concern .

Cytotoxicity Profile

Preliminary assays on human fibroblasts indicate an IC₅₀ > 100 μM, suggesting favorable selectivity indices for antiviral/antibacterial applications .

Pharmacological Applications and Challenges

Therapeutic Prospects

  • Antiviral Therapy: Potential use against DNA viruses (e.g., herpesviruses, poxviruses) due to polymerase targeting .

  • Antibacterial Adjuvants: Synergy with β-lactams against Gram-positive pathogens observed in analogous compounds .

Limitations

  • Metabolic Instability: Rapid glucuronidation of the hydroxyethoxy group may limit oral bioavailability .

  • Resistance Mutations: Viral kinases with reduced affinity for nucleoside analogues could diminish efficacy .

Future Directions

  • Prodrug Development: Esterification of the hydroxy group to enhance bioavailability .

  • Combination Therapies: Co-administration with efflux pump inhibitors to counter bacterial resistance .

  • Targeted Delivery: Liposomal encapsulation to reduce off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator